molecular formula C23H24N2O5S B2483660 (4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226447-19-3

(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2483660
CAS No.: 1226447-19-3
M. Wt: 440.51
InChI Key: LHHPSMCGZOKBRP-UHFFFAOYSA-N
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Description

(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-8-10-24(11-9-16)23(26)22-15-25(18-4-2-3-5-21(18)31(22,27)28)17-6-7-19-20(14-17)30-13-12-29-19/h2-7,14-16H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHPSMCGZOKBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone , often referred to as Compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of Compound X, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by a unique structure that includes a benzo[b][1,4]thiazine core fused with a dihydrobenzo[dioxin moiety. The molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 364.44 g/mol. The specific structural features contribute to its biological activity.

The mechanism of action of Compound X is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that Compound X may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Antioxidant Activity : The presence of the dioxin and thiazine rings suggests that Compound X may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

Anticancer Properties

Recent research has explored the anticancer potential of Compound X. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported a significant reduction in cell viability (up to 70%) in breast cancer cell lines when treated with varying concentrations of Compound X .

Neuroprotective Effects

Given its AChE inhibitory activity, Compound X has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Molecular docking studies revealed strong binding affinity to AChE's active site, suggesting that it could enhance cholinergic neurotransmission .

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with Compound X at concentrations ranging from 10 µM to 100 µM. Results indicated:

  • Cell Viability : Decreased significantly at 50 µM (p < 0.01).
  • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed.
Concentration (µM)Cell Viability (%)Cleaved Caspase-3 (fold increase)
10901.2
50503.5
100305.0

Study 2: Neuroprotective Activity

A study assessing the neuroprotective effects of Compound X on PC12 cells exposed to oxidative stress showed:

  • Cell Survival Rate : Enhanced by approximately 40% in treated groups compared to controls.
Treatment GroupSurvival Rate (%)
Control50
Compound X (10 µM)70
Compound X (50 µM)90

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with precursors like benzodioxin and thiazine derivatives. Key steps include coupling reactions (e.g., amide or sulfonamide bond formation) and functional group transformations. Optimizing reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection) is critical. For example, highlights the use of polar aprotic solvents (e.g., THF) and controlled temperatures (0–25°C) to minimize side reactions. Yield optimization may require iterative adjustments, such as using excess reagents for sterically hindered intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming aromatic protons and heterocyclic ring systems. Mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches. Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as described in for analogous piperazine-thiazole derivatives .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Stability studies should include accelerated degradation testing under UV light, humidity, and thermal stress (e.g., 40°C, 75% RH). notes that benzodioxin-containing compounds are prone to oxidation; thus, storage in inert atmospheres (argon) with desiccants is advised. Regular HPLC monitoring over 4–8 weeks can track decomposition products like sulfonic acid derivatives .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodological Answer : Initial screening should target receptors common to benzodioxin and piperidine analogs, such as serotonin or dopamine receptors (radioligand binding assays). suggests using antimicrobial disk diffusion assays or MTT cytotoxicity tests against cancer cell lines (e.g., HeLa). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) ensure reliability .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Retrosynthetic cleavage of the methanone bridge and heterocyclic rings (benzodioxin, thiazine) identifies modular precursors. and demonstrate that substituting the 4-methylpiperidine group with bulkier substituents (e.g., 4-cyclopentyl) can enhance target affinity. Computational tools (e.g., Schrödinger’s Glide) predict binding poses to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding) or cell line variability. Validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding assays). emphasizes controlling variables like cell passage number and solvent (DMSO vs. saline). Meta-analysis of dose-response data across models identifies robust trends .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like ADMET Predictor or SwissADME to simulate Phase I/II metabolism. highlights cytochrome P450 (CYP3A4) as a likely metabolizer of benzodioxin derivatives. Molecular docking into CYP active sites identifies susceptible moieties (e.g., sulfonyl groups). Validate predictions with in vitro microsomal assays .

Q. What experimental designs optimize solubility without compromising bioactivity?

  • Methodological Answer : Solubility can be enhanced via co-solvents (PEG-400), cyclodextrin complexation, or prodrug strategies (esterification). notes that introducing hydrophilic groups (e.g., hydroxyl) on the piperidine ring improves aqueous solubility. Balance hydrophilicity with LogP calculations (target 2–4) to maintain membrane permeability .

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